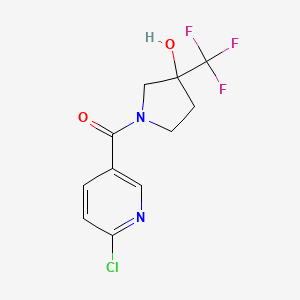
1-(6-Chloropyridine-3-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-Chloropyridine-3-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol, also known as CPY-3, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. CPY-3 is a pyrrolidine derivative that belongs to the class of heterocyclic compounds. It is a white crystalline powder that is soluble in water, ethanol, and other organic solvents.
Aplicaciones Científicas De Investigación
1-(6-Chloropyridine-3-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol has shown potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. It is being studied for its potential use as a drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. It has also been used as a tool compound in biochemical and physiological studies.
Mecanismo De Acción
1-(6-Chloropyridine-3-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol exerts its biological effects by inhibiting the activity of certain enzymes, including histone deacetylases (HDACs) and sirtuins. HDACs are involved in the regulation of gene expression, while sirtuins are involved in the regulation of cellular metabolism and aging. By inhibiting these enzymes, 1-(6-Chloropyridine-3-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol can modulate various cellular processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
1-(6-Chloropyridine-3-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function in animal models. It has also been shown to modulate the activity of certain signaling pathways, including the MAPK/ERK and PI3K/Akt pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(6-Chloropyridine-3-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol has several advantages for use in lab experiments, including its high solubility in water and organic solvents, its stability under various conditions, and its ability to inhibit the activity of specific enzymes. However, it also has some limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration route.
Direcciones Futuras
There are several future directions for the study of 1-(6-Chloropyridine-3-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol, including the identification of its specific targets and mechanisms of action, the development of more potent and selective analogs, and the evaluation of its potential therapeutic applications in various diseases. Further studies are also needed to determine its safety profile and optimal dosage for clinical use.
Conclusion:
1-(6-Chloropyridine-3-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol is a promising compound that has shown potential applications in various fields of scientific research. Its ability to inhibit the activity of specific enzymes makes it a valuable tool compound in biochemical and physiological studies. Further studies are needed to determine its specific targets and mechanisms of action, as well as its potential therapeutic applications in various diseases.
Métodos De Síntesis
1-(6-Chloropyridine-3-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol can be synthesized using various methods, including the reaction of 3-hydroxypyrrolidine with 6-chloronicotinoyl chloride and trifluoroacetic acid. The reaction takes place in the presence of a catalyst, such as triethylamine, and yields 1-(6-Chloropyridine-3-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol as a white crystalline powder.
Propiedades
IUPAC Name |
(6-chloropyridin-3-yl)-[3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClF3N2O2/c12-8-2-1-7(5-16-8)9(18)17-4-3-10(19,6-17)11(13,14)15/h1-2,5,19H,3-4,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHCZCFKOTSVDTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(C(F)(F)F)O)C(=O)C2=CN=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Chloropyridine-3-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{N-[4-(3-carboxy-3-piperidylpropanoylamino)phenyl]carbamoyl}-2-piperidylprop anoic acid](/img/structure/B2993670.png)
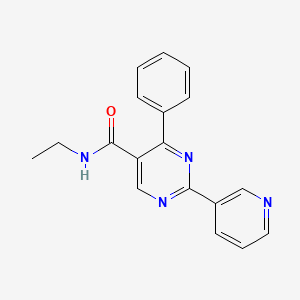

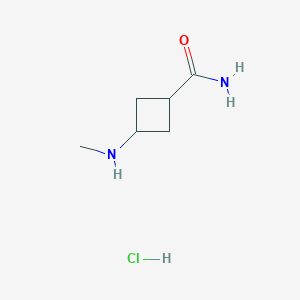

![N-(5-chloro-2-methylphenyl)-7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2993676.png)
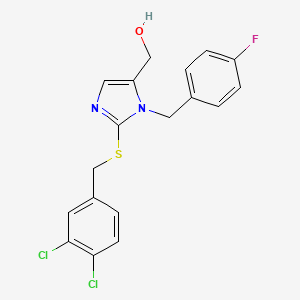
![N-(3-acetamidophenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2993680.png)


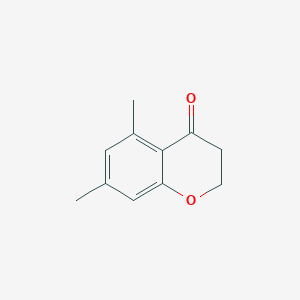
![2-(1,3-Benzothiazol-2-ylsulfanyl)-1-[4-(2-hydroxyethyl)piperazin-1-yl]ethanone](/img/structure/B2993691.png)
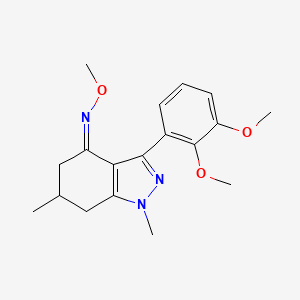
methanone](/img/structure/B2993693.png)